

# A Comparative Guide to the Bioactivity of Hepcidin-20 and Hepcidin-25

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## Compound of Interest

Compound Name: *Hepcidin-20*

Cat. No.: *B1576446*

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This guide provides a comprehensive comparison of the biological activities of two major hepcidin isoforms: hepcidin-25 and its N-terminally truncated form, **hepcidin-20**. The information presented herein is based on experimental data from peer-reviewed scientific literature to support research and development in iron metabolism and related therapeutic areas.

## Introduction

Hepcidin is a peptide hormone that plays a central role in the regulation of systemic iron homeostasis. It exerts its function by binding to the cellular iron exporter ferroportin, leading to its internalization and subsequent degradation. This process restricts the entry of iron into the bloodstream from dietary absorption in the duodenum and from recycling by macrophages. The primary bioactive form of hepcidin is a 25-amino acid peptide (hepcidin-25). However, a shorter isoform, **hepcidin-20**, which lacks the first five N-terminal amino acids, is also found in circulation. Understanding the distinct bioactivities of these two isoforms is crucial for the development of novel diagnostics and therapeutics for iron-related disorders.

## Comparative Bioactivity Data

The following table summarizes the key differences in the biological activities of hepcidin-25 and **hepcidin-20** based on available quantitative data.

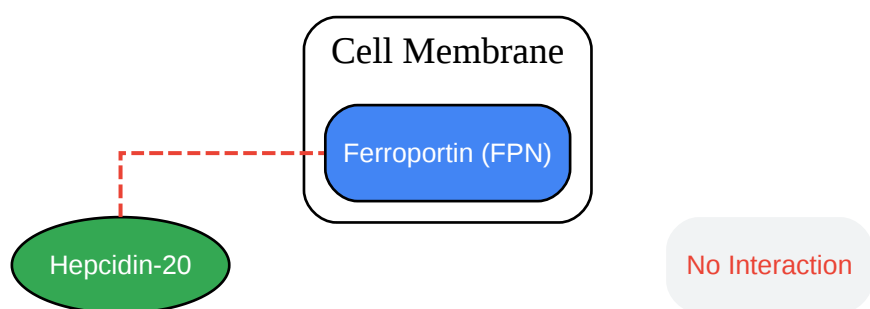
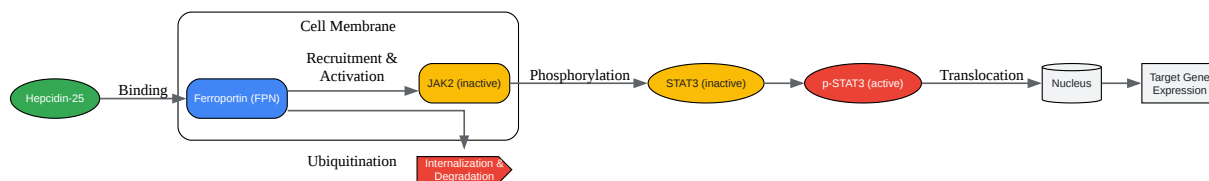
Parameter	Hepcidin-25	Hepcidin-20	Assay System
Iron Regulatory Activity			
Binding to Ferroportin (Apparent Kd)	~210 nM (in the absence of iron)~2.5 nM (in the presence of 10 $\mu$ M FeCl <sub>2</sub> )	No significant binding reported; the N-terminal region is essential for ferroportin interaction.	Fluorescence Polarization with nanodisc-reconstituted ferroportin
Ferroportin Internalization	Induces internalization and degradation of ferroportin.	Does not induce ferroportin internalization.[1]	Cell-based assays using ferroportin-expressing cell lines
Antimicrobial Activity			
Bactericidal Concentration	3.25 - 50 $\mu$ g/mL	3.25 - 50 $\mu$ g/mL (active at lower concentrations than hepcidin-25 in most cases)[2][3]	In vitro bactericidal assays against various clinical isolates

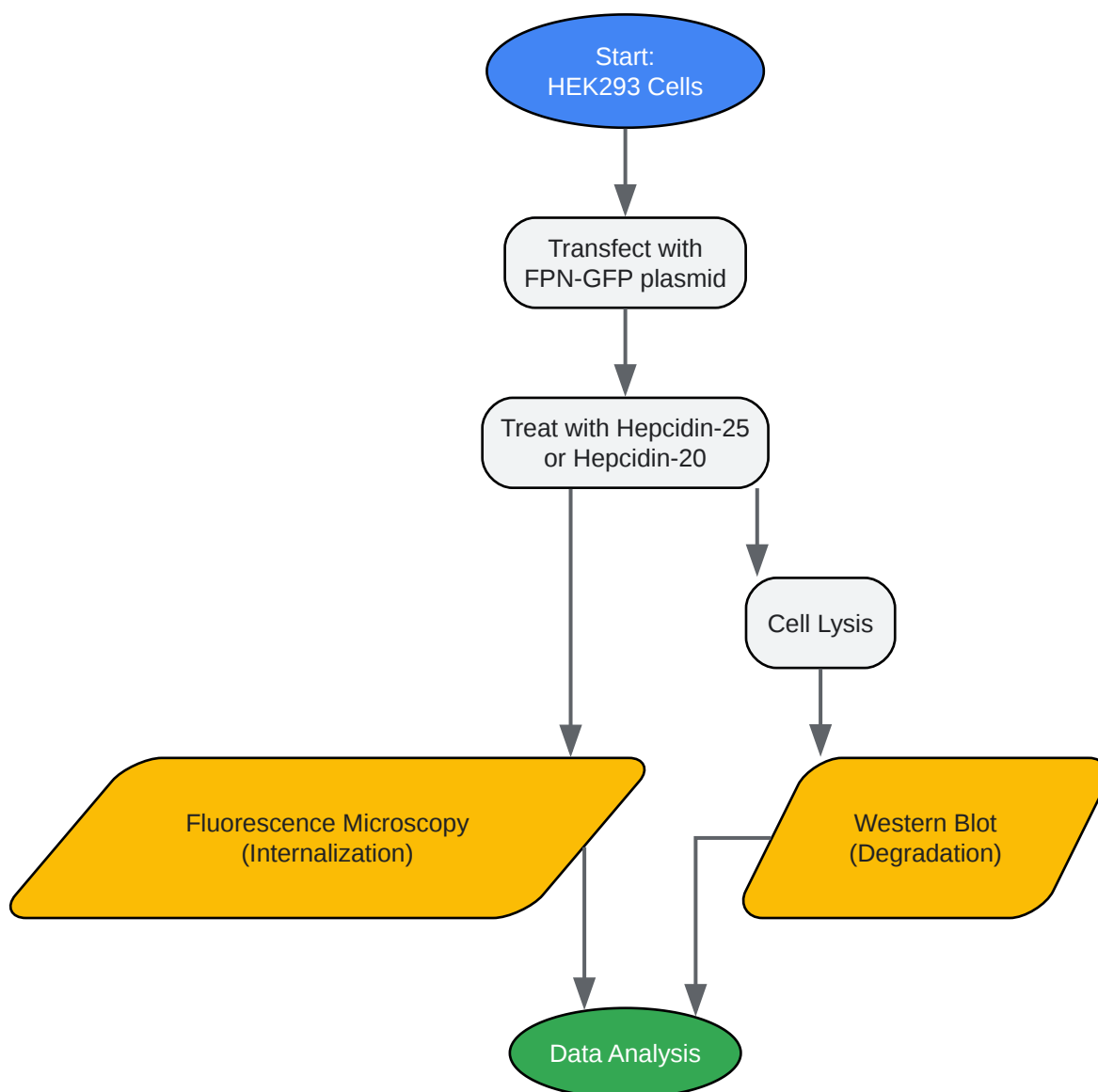
## Signaling Pathways

The differential bioactivity of hepcidin-25 and **hepcidin-20** in iron metabolism stems from their distinct abilities to interact with ferroportin and initiate downstream signaling.

### Hepcidin-25 Signaling Pathway

Hepcidin-25 acts as the primary regulator of iron efflux by binding to ferroportin on the cell surface. This binding event triggers a signaling cascade that leads to the removal of ferroportin from the cell membrane.





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## References

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- 3. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
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